Ibuprofen-13C6
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Overview
Description
Ibuprofen-13C6 is a stable isotope-labeled version of ibuprofen, where six carbon atoms in the ibuprofen molecule are replaced with carbon-13 isotopes. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of ibuprofen. Ibuprofen itself is a nonsteroidal anti-inflammatory drug (NSAID) commonly used to relieve pain, reduce inflammation, and lower fever .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ibuprofen-13C6 involves the incorporation of carbon-13 isotopes into the ibuprofen molecule. One common method starts with the precursor isobutylbenzene, which undergoes a series of chemical reactions including Friedel-Crafts acylation, hydrolysis, and decarboxylation to form ibuprofen. The carbon-13 isotopes are introduced during these steps to ensure they are incorporated into the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the carbon-13 isotopes and ensure their incorporation into the ibuprofen molecule. The production process is carefully monitored to maintain high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
Ibuprofen-13C6 undergoes various chemical reactions similar to those of regular ibuprofen. These include:
Esterification: The carboxylic acid group of ibuprofen can react with alcohols to form esters, which can enhance the solubility and absorption of the drug.
Salt Formation: Ibuprofen can form salts with bases, which can improve its solubility in water.
Halogenation: The aromatic ring of ibuprofen can undergo halogenation reactions, where halogen atoms are introduced into the molecule.
Common Reagents and Conditions
Esterification: Typically involves the use of alcohols and acid catalysts under reflux conditions.
Salt Formation: Involves the reaction of ibuprofen with bases such as sodium hydroxide or potassium hydroxide.
Halogenation: Requires the use of halogenating agents such as chlorine or bromine in the presence of a catalyst.
Major Products Formed
Scientific Research Applications
Ibuprofen-13C6 is widely used in scientific research for various applications:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of ibuprofen in the body.
Metabolic Pathways: Helps in tracing the metabolic pathways of ibuprofen and identifying its metabolites.
Drug Development: Used in the development of new ibuprofen formulations and derivatives.
Biomedical Research: Employed in studies related to pain, inflammation, and cancer research.
Mechanism of Action
Ibuprofen-13C6, like regular ibuprofen, exerts its effects by inhibiting the enzyme cyclooxygenase (COX). This enzyme is involved in the synthesis of prostaglandins, which are mediators of pain, inflammation, and fever. By inhibiting COX, ibuprofen reduces the production of prostaglandins, thereby alleviating pain and inflammation . The molecular targets of ibuprofen include COX-1 and COX-2 enzymes, and the pathways involved are part of the arachidonic acid cascade .
Comparison with Similar Compounds
Similar Compounds
Ketoprofen: Another NSAID with similar anti-inflammatory and analgesic properties.
Naproxen: An NSAID used for pain relief and inflammation reduction.
Aspirin: A well-known NSAID with antipyretic, analgesic, and anti-inflammatory effects.
Uniqueness of Ibuprofen-13C6
This compound is unique due to the incorporation of carbon-13 isotopes, which makes it an invaluable tool in research. The stable isotopes allow for precise tracking and quantification of the drug in biological systems, providing detailed insights into its pharmacokinetics and metabolism .
Properties
IUPAC Name |
2-[4-(2-methylpropyl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15/h4-7,9-10H,8H2,1-3H3,(H,14,15)/i4+1,5+1,6+1,7+1,11+1,12+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEFNNWSXXWATRW-HNHUTNRMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[13C]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)C(C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50675969 |
Source
|
Record name | 2-[4-(2-Methylpropyl)(~13~C_6_)phenyl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50675969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1216459-54-9 |
Source
|
Record name | 2-[4-(2-Methylpropyl)(~13~C_6_)phenyl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50675969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.